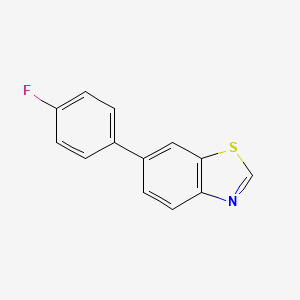

6-(4-Fluorophenyl)-1,3-benzothiazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

654069-99-5 |

|---|---|

Molekularformel |

C13H8FNS |

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

6-(4-fluorophenyl)-1,3-benzothiazole |

InChI |

InChI=1S/C13H8FNS/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h1-8H |

InChI-Schlüssel |

DBLHPYHQWIWVAS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C2)N=CS3)F |

Herkunft des Produkts |

United States |

Computational and Theoretical Studies on 6 4 Fluorophenyl 1,3 Benzothiazole and Its Analogues

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in structure-based drug design for elucidating binding patterns and predicting the affinity of a compound for a specific biological target.

While studies focusing specifically on 6-(4-fluorophenyl)-1,3-benzothiazole are not extensively detailed in publicly available literature, numerous docking studies on analogous benzothiazole (B30560) derivatives provide significant insights into their mechanism of action. For instance, novel benzothiazole derivatives have been docked into the DNA-binding domain of the oncogenic transcription factor FOXM1. nih.gov These studies identified key interactions with amino acid residues crucial for inhibition, such as Asn283, His287, and Arg286. nih.gov

In another study, benzothiazole analogues were investigated as potential antimicrobial agents by docking them against the E. coli dihydroorotase enzyme. The simulations revealed that the compounds' activity could be attributed to the formation of hydrogen bonds with active site residues like LEU222 and ASN44, along with strong hydrophobic interactions from the thiazole (B1198619) and associated aromatic rings. nih.gov Similarly, docking studies of different benzothiazole analogues against the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) receptor have been performed to explore their potential as antimalarial agents. nih.gov

These examples demonstrate a consistent theme where the benzothiazole core acts as a scaffold, positioning various substituents to engage in specific hydrogen bonding and hydrophobic interactions within the receptor's active site. For this compound, it is predicted that the fluorophenyl group would engage in hydrophobic and potentially halogen-bonding interactions, while the benzothiazole nitrogen could act as a hydrogen bond acceptor.

| Target Protein/Enzyme | Benzothiazole Analogue Type | Key Interacting Residues | Predicted Interaction Type |

| FOXM1 DNA-Binding Domain | General Benzothiazole Derivatives | Asn283, His287, Arg286 | Hydrogen Bonding, Structural Alignment |

| E. coli Dihydroorotase | Benzothiazole-Naphthalene Hybrids | LEU222, ASN44 | Hydrogen Bonding, Hydrophobic Interactions |

| Pf-DHFR | Substituted Benzothiazoles | Not specified | Enzyme Inhibition |

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability of Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding pose predicted by docking, the flexibility of the complex, and the persistence of key interactions over time.

MD simulations have been employed to validate the stability of benzothiazole derivatives within protein active sites. In a study targeting the FOXM1 protein, MD simulations were performed on docked complexes. The analysis of these simulations confirmed that the benzothiazole derivatives formed stable complexes, maintaining the crucial interactions identified in the docking poses throughout the simulation period. nih.gov

Another research effort focused on novel benzothiazole derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov MD simulations of the most active compounds complexed with AChE were run for extended periods (e.g., 100 ns). The stability of these complexes was assessed by calculating the root mean square deviation (RMSD) of the protein and ligand atoms over time. For one highly stable complex, the average RMSD was found to be 0.162 nm, indicating minimal fluctuation and a stable binding mode. nih.gov Such analyses are critical for confirming that the inhibitor remains securely bound and maintains its inhibitory conformation.

| System Studied | Simulation Duration | Key Stability Metric (RMSD) | Primary Finding |

| Benzothiazole-FOXM1 Complex | Not specified | Stable complex formation | Confirmed stability of docked binding poses and key interactions. nih.gov |

| Benzothiazole analogue-AChE Complex | 100 ns | 0.162 nm (for compound 6f) | The compound forms a highly stable complex, suggesting promising potential as an inhibitor. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These calculations provide a deep understanding of molecular structure, stability, and reactivity through parameters like frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution.

Studies on benzothiazole analogues have utilized DFT and other semi-empirical methods like PM6 to correlate electronic properties with biological activity. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (Eg) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

| Calculation Method | Molecule/System Studied | Calculated Parameter | Finding |

| DFT | Polythiophene with/without Benzothiazole unit | HOMO-LUMO Energy Gap (Eg) | Benzothiazole unit decreased the gap from 0.621 eV to 0.006 eV. nih.gov |

| PM6 and DFT | Antimicrobial Benzothiazole Analogues | Molecular Orbitals | Electronic properties were correlated with observed antimicrobial activity. nih.gov |

| AM1 Semi-empirical | Antimalarial Benzothiazole Analogues | EHOMO, ELUMO, Net Atomic Charges | Electronic descriptors were key variables in the final QSAR model. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A robust QSAR model can be used to predict the activity of novel compounds and guide the design of more potent molecules.

The benzothiazole scaffold has been the subject of numerous QSAR studies. A Group-based QSAR (G-QSAR) analysis was performed on a set of 41 benzothiazole derivatives to understand their anticancer activity. chula.ac.th The molecules were divided into fragments, and the model revealed that the presence of hydrophobic groups at one position (R1) was beneficial for the activity. The best model achieved strong statistical significance (r² = 0.81, q² = 0.75), indicating good predictive power. chula.ac.th

Another QSAR study on halogen- and amidino-substituted benzimidazoles and benzothiazoles evaluated their antiproliferative effects on cancer cell lines. nih.gov In a different work, a QSAR model was developed for benzothiazole derivatives as anthelmintic agents using multiple linear regression (MLR). allsubjectjournal.com This model showed high predictability with a squared correlation coefficient (r²) of 0.8004 and a cross-validated squared correlation coefficient (Q²) of 0.6597. allsubjectjournal.com These studies highlight how specific physicochemical properties and structural features of benzothiazole analogues, which would include the fluorophenyl group in this compound, contribute to their biological effects.

| QSAR Model Type | Biological Activity | Key Descriptors/Findings | Statistical Quality |

| Group-based QSAR (G-QSAR) | Anticancer | Hydrophilic area, Delta Epsilon C, Chain Count. Hydrophobic groups at R1 potentiate activity. chula.ac.th | r² = 0.81, q² = 0.75 chula.ac.th |

| Multiple Linear Regression (MLR) | Anthelmintic | Not specified | r² = 0.8004, Q² = 0.6597 allsubjectjournal.com |

| Multiple Linear Regression (MLR) | Antimalarial | Atomic net charges (qC4, qC5, qC6), ELUMO, EHOMO, Polarizability (α). researchgate.net | r² = 0.987 researchgate.net |

Future Research Directions and Preclinical Therapeutic Prospects for 6 4 Fluorophenyl 1,3 Benzothiazole Analogues

Development of Novel Benzothiazole (B30560) Analogues with Enhanced Specificity and Potency

The quest for more effective therapeutics continually drives the synthesis of novel benzothiazole analogues with improved potency and target specificity. Structure-Activity Relationship (SAR) studies are fundamental to this process, guiding the rational design of new molecules. Research has shown that substitutions on both the phenyl ring and the benzothiazole nucleus are critical for modulating biological effects. benthamscience.comijper.org

Synthetic Strategies and Structural Modifications: The synthesis of 2-phenylbenzothiazole (B1203474) derivatives is often achieved through the condensation of 2-aminothiophenols with substituted benzaldehydes. nih.govnih.gov This method allows for significant diversity in the final products. For instance, novel 6-amino-2-phenylbenzothiazole derivatives have been synthesized by first creating 6-nitro-2-(substituted-phenyl)benzothiazoles and subsequently reducing the nitro group. nih.gov

Key findings from SAR studies highlight several important structural considerations:

Substitution at C-6: The introduction of substituents at the C-6 position of the benzothiazole core is a critical strategy for enhancing antiproliferative activity. nih.gov

Substitution on the 2-Phenyl Ring: The nature and position of substituents on the 2-phenyl ring can dramatically alter the compound's efficacy. Fluorine substitution, as in 6-(4-Fluorophenyl)-1,3-benzothiazole, is a common strategy in drug design. nih.gov Other modifications, such as amino or dimethylamino groups, have also been explored to improve antitumor activity. nih.gov For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is a novel agent with potent and selective antitumor properties. nih.gov

Molecular Hybridization: Combining the benzothiazole scaffold with other pharmacologically active moieties is a promising approach. nih.gov For example, hybrid compounds of benzothiazole and quinoline (B57606) have shown interesting anti-dengue virus activity. nih.gov Similarly, linking benzothiazole with pyrazole (B372694) or thiazolidinone moieties has been shown to enhance antitumor activity. nih.gov

A study on benzothiazole-phenyl analogues as dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) found that trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes. nih.gov Another study developing benzothiazole derivatives with dual anticancer and anti-inflammatory properties identified a compound, B7, which showed significant efficacy. nih.gov These examples underscore the continuous effort to refine the benzothiazole scaffold for greater therapeutic effect.

| Compound Class | Synthetic Strategy | Key SAR Finding | Biological Activity | Reference(s) |

| 6-Amino-2-phenylbenzothiazoles | Condensation of 2-amino-5-nitrothiophenol with benzaldehydes, followed by nitro reduction. | Substituents (amino, fluoro) on the phenyl ring influence cytostatic activity. | Antitumor | nih.gov |

| Benzothiazole-Acylhydrazones | Multi-step synthesis involving 5-substituted benzothiazole-2-thiol and substituted benzaldehydes. | A 5-chlorobenzothiazole moiety and a 4-(4-methylpiperidin-1-yl)phenyl group led to selective cytotoxicity. | Anticancer | mdpi.com |

| Benzothiazolylpyrimidine-5-carboxamides | Three-component one-pot Biginelli reaction. | Presence of an aromatic center and hydrogen bond donor is crucial for activity. | Anti-tubercular | nih.gov |

| Benzothiazole-Disulfonamides | Multi-step synthesis starting from 6-nitro-2-aminobenzothiazole. | Sulfonylation at the free amino group provides better peroral bioavailability. | Antiviral (Hepatitis C) | mdpi.com |

Exploration of New Biological Targets and Disease Indications in Preclinical Settings

While much focus has been on the anticancer properties of benzothiazoles, their structural versatility makes them candidates for treating a wide range of diseases. jchemrev.comjchemrev.com Preclinical research is actively exploring new biological targets and expanding the therapeutic potential of this compound analogues.

Anticancer Targets: The anticancer activity of benzothiazole derivatives is often linked to their ability to interfere with key signaling pathways and enzymes crucial for tumor growth and survival. nih.gov

Kinase Inhibition: Many benzothiazole derivatives function as kinase inhibitors. They have been shown to target receptor tyrosine kinases like EGFR and C-Met, as well as pathways like PI3K/Akt/mTOR. nih.govresearchgate.net A novel derivative, B7, was found to dually inhibit both the AKT and ERK signaling pathways, which are critical for tumor cell proliferation and survival. researchgate.net

Carbonic Anhydrase Inhibition: Certain benzothiazole-6-sulfonamides are potent inhibitors of carbonic anhydrase isoforms (hCA I, II, IX, and XII), which are involved in tumor progression, particularly in hypoxic cancers. nih.govnih.gov

Apoptosis Induction: Compounds like YLT322, a novel benzothiazole derivative, have been shown to induce apoptosis in cancer cells through the mitochondrial pathway, involving the activation of caspases-3 and -9 and the release of cytochrome c. plos.org

Forkhead Box M1 (FOXM1) Inhibition: FOXM1 is a key regulator of cancer progression, and novel benzothiazole derivatives have been investigated as potential inhibitors of this transcription factor. nih.gov

Antiviral and Antimicrobial Applications: The benzothiazole scaffold is a pivotal component in the development of antiviral drugs. nih.govbohrium.com

Hepatitis C Virus (HCV): Analogues have been developed as potent inhibitors of the HCV NS5A protein and NS3 helicase. nih.govbohrium.com

Dengue Virus (DENV): Hybrid benzothiazole-quinoline derivatives have been identified as competitive inhibitors of the DENV NS2B/NS3 protease. nih.gov

Tuberculosis: Benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis, including multi-drug resistant strains, by targeting enzymes like decaprenylphosphoryl-β-d-ribose 2'-epimerase (DprE1). nih.gov

Other Therapeutic Areas: The therapeutic reach of benzothiazole analogues extends to other conditions:

Anti-inflammatory: Derivatives have shown the ability to reduce inflammatory cytokines like IL-6 and TNF-α, suggesting applications in inflammation-driven diseases. nih.govresearchgate.net

Neurodegenerative Diseases: Benzothiazole derivatives have been investigated for their potential in diagnosing and treating neurodegenerative conditions like Alzheimer's disease. jchemrev.comijper.org

Pain Management: Dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) based on the benzothiazole-phenyl structure are being studied to alleviate pain. nih.gov

| Disease Indication | Biological Target(s) | Example Compound Type | Reference(s) |

| Cancer | Receptor Tyrosine Kinases (EGFR, C-Met), PI3K/Akt/mTOR, Carbonic Anhydrases, FOXM1 | 2-Phenylbenzothiazoles, Benzothiazole-6-sulfonamides | nih.govnih.govnih.govnih.gov |

| Viral Infections (HCV, Dengue) | NS5A, NS3 Helicase, NS2B/NS3 Protease | Benzothiazole-disulfonamides, Benzothiazole-quinoline hybrids | nih.govbohrium.com |

| Tuberculosis | DprE1 Enzyme | Benzothiazolylpyrimidine-5-carboxamides | nih.gov |

| Inflammation | IL-6, TNF-α | Substituted 2-phenylbenzothiazoles | nih.govresearchgate.net |

| Pain | Soluble epoxide hydrolase (sEH), Fatty acid amide hydrolase (FAAH) | Benzothiazole-phenyl analogues | nih.gov |

Application of Advanced Preclinical Models for Efficacy and Mechanism Validation

To accurately assess the therapeutic potential and understand the mechanisms of action of novel this compound analogues, researchers are employing increasingly sophisticated preclinical models. These models aim to better replicate human physiology and disease states compared to traditional 2D cell cultures.

In Vitro Models:

Cancer Cell Line Panels: A standard approach involves screening compounds against a panel of human cancer cell lines to assess their antiproliferative activity and spectrum. For example, derivatives have been tested against lines for breast (MCF-7), colon (CaCo-2, HCT116), lung (A549), and liver (HepG2) cancers. nih.govmdpi.complos.org

3D Spheroids and Organoids: Moving beyond 2D cultures, 3D models like tumor spheroids and patient-derived organoids offer a more accurate representation of the in vivo tumor microenvironment. sciltp.com These models are more complex in cell composition and structure, providing a better platform for testing drug efficacy and resistance. sciltp.com Liver organoids, for instance, have been used to model viral hepatitis and test antiviral compounds. sciltp.com This technology holds significant promise for validating benzothiazole analogues in a more clinically relevant context.

In Vivo Models:

Xenograft Models: The efficacy of promising compounds is often validated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts. For example, the antitumor activity of the benzothiazole derivative YLT322 was confirmed in mice with HepG2 and HCT116 xenografts, where it suppressed tumor growth without significant side effects. plos.org Histological analysis of these tumors can reveal increases in apoptotic markers (TUNEL, caspase-3) and decreases in proliferation markers (Ki67), providing mechanistic insights. plos.org

Disease-Specific Animal Models: For non-cancer indications, specific animal models are employed. For instance, in vivo studies in rats are used to evaluate the effects of dual sEH/FAAH inhibitors on pain and locomotor behavior. nih.gov For anti-tuberculosis agents, animal models are used to assess the reduction of mycobacterial burden in organs like the spleen and lungs. jchemrev.com

The integration of these advanced preclinical models is crucial for de-risking clinical development and ensuring that only the most promising benzothiazole analogues, with validated mechanisms and efficacy, proceed to human trials.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare fluorophenyl-substituted benzothiazoles?

Fluorophenyl-substituted benzothiazoles are typically synthesized via cyclocondensation reactions between 2-aminothiophenol derivatives and fluorinated aromatic aldehydes or ketones. For example, microwave-assisted synthesis under controlled temperatures (e.g., 130°C) with ethanol as a solvent can yield high-purity products by accelerating reaction kinetics . Alternative routes include Vilsmeier-Haack formylation to introduce aldehyde functionalities, followed by hydrazine coupling to form pyrazole-fused benzothiazoles . Solvent choice (e.g., DMF for solubility) and catalysts (e.g., CuSO₄·5H₂O for click chemistry) are critical for optimizing yields .

Advanced: How can microwave-assisted synthesis parameters be optimized to improve yields of fluorophenyl benzothiazole derivatives?

Key parameters include irradiation time (e.g., 45 minutes), temperature (130°C), and solvent polarity. Ethanol is preferred for its ability to dissolve both aromatic amines and fluorinated ketones while facilitating rapid heating. Post-reaction purification via column chromatography (hexane/ethyl acetate gradients) ensures removal of unreacted starting materials . Monitoring reaction progress with TLC and adjusting stoichiometric ratios (e.g., 1:1.1 amine-to-ketone) can mitigate side reactions like over-alkylation .

Basic: What analytical techniques are essential for structural confirmation of 6-substituted benzothiazoles?

X-ray crystallography provides definitive proof of molecular geometry, including bond angles (e.g., dihedral angles <5° between benzothiazole and fluorophenyl rings) and non-covalent interactions (e.g., C–H···O hydrogen bonds) . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- FT-IR : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .

- Elemental analysis : Validates purity by matching calculated/observed C, H, N, S percentages .

Advanced: How do crystallographic data elucidate molecular interactions in fluorophenyl benzothiazole derivatives?

Crystallographic studies reveal planar benzothiazole cores (max deviation: 0.045 Å) and weak intermolecular forces stabilizing the lattice. For example, π-π stacking between thiazole and phenyl rings (centroid distance: 3.7 Å) and C–H···π interactions (2.8–3.2 Å) contribute to supramolecular assembly . Hydrogen-bonding networks (e.g., C–H···O with D···A distances of 3.1 Å) further enhance stability, critical for predicting solubility and crystallinity in drug design .

Basic: What biological activities are reported for fluorophenyl benzothiazole derivatives?

These compounds exhibit diverse pharmacological properties:

- Anticancer : Inhibition of kinase pathways via thiazole-mediated binding to ATP pockets .

- Antimicrobial : Disruption of bacterial cell membranes through lipophilic fluorophenyl groups .

- Anti-inflammatory : Suppression of COX-2 via electron-withdrawing fluorine effects .

Structure-activity relationship (SAR) studies highlight the 4-fluorophenyl moiety as pivotal for enhancing bioactivity .

Advanced: How to design a structure-activity relationship (SAR) study for fluorophenyl benzothiazole analogs?

Variation of substituents : Introduce electron-donating (e.g., –OCH₃) or withdrawing (e.g., –NO₂) groups at the phenyl ring to modulate electronic effects .

Scaffold hybridization : Fuse benzothiazoles with triazoles or pyrazoles to enhance binding diversity .

Assay selection : Use in vitro models (e.g., Plasmodium falciparum W2 for antimalarial testing) and compare IC₅₀ values against controls like amodiaquine .

Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding poses, which can be correlated with experimental efficacy .

Data Contradiction: How to resolve discrepancies in reported biological efficacies of fluorophenyl benzothiazoles?

Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. To address this:

- Standardize protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .

- Validate purity : HPLC (≥95% purity) and elemental analysis ensure consistent results .

- Meta-analysis : Compare datasets across studies while adjusting for variables like pharmacokinetic parameters .

Computational: What docking strategies predict target binding for fluorophenyl benzothiazoles?

Ligand preparation : Optimize 3D structures with Gaussian09 using B3LYP/6-31G(d) basis sets .

Protein selection : Retrieve target PDB files (e.g., HIV-1 protease: 1HPV) and remove water molecules.

Grid box setup : Center the box on the active site (e.g., residues Asp25/27 for HIV-1 protease) .

Scoring : Use AMBER force fields to rank binding affinities. Experimental validation via SPR or ITC confirms docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.